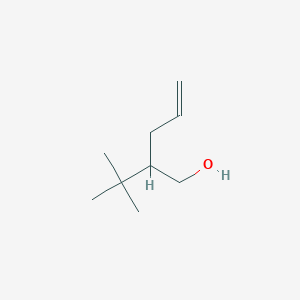![molecular formula C20H14O2S2 B14267312 (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] CAS No. 180286-04-8](/img/structure/B14267312.png)
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is an organic compound characterized by the presence of two sulfanylphenyl groups attached to a 1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-mercaptobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- (1,4-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,2-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Comparison: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is unique due to the specific positioning of the sulfanyl groups on the phenylene core. This positioning influences its chemical reactivity and physical properties, making it distinct from its isomers and analogs. For example, the 1,3-phenylene core provides a different spatial arrangement compared to the 1,4- or 1,2-phenylene cores, affecting the compound’s overall stability and reactivity.
Properties
CAS No. |
180286-04-8 |
|---|---|
Molecular Formula |
C20H14O2S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[3-(4-sulfanylbenzoyl)phenyl]-(4-sulfanylphenyl)methanone |
InChI |
InChI=1S/C20H14O2S2/c21-19(13-4-8-17(23)9-5-13)15-2-1-3-16(12-15)20(22)14-6-10-18(24)11-7-14/h1-12,23-24H |
InChI Key |
NODYUVKUUJALOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)S)C(=O)C3=CC=C(C=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


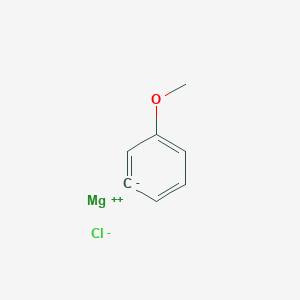
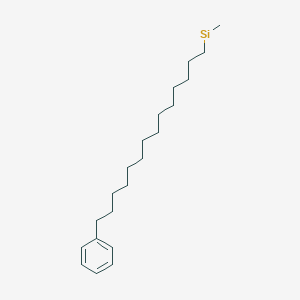



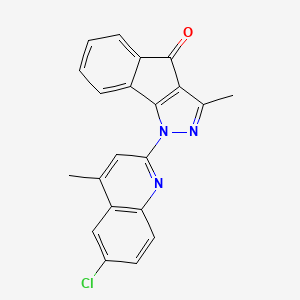
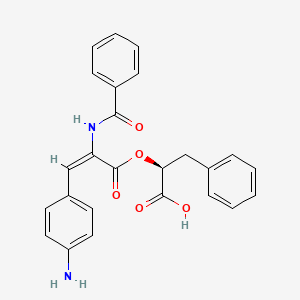


![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
